Tris[3,5-bis(trifluoromethyl)phenyl]phosphine

Catalog No.
S779944
CAS No.
175136-62-6
M.F
C24H9F18P
M. Wt
670.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris[3,5-bis(trifluoromethyl)phenyl]phosphine

CAS Number

175136-62-6

Product Name

Tris[3,5-bis(trifluoromethyl)phenyl]phosphine

IUPAC Name

tris[3,5-bis(trifluoromethyl)phenyl]phosphane

Molecular Formula

C24H9F18P

Molecular Weight

670.3 g/mol

InChI

InChI=1S/C24H9F18P/c25-19(26,27)10-1-11(20(28,29)30)5-16(4-10)43(17-6-12(21(31,32)33)2-13(7-17)22(34,35)36)18-8-14(23(37,38)39)3-15(9-18)24(40,41)42/h1-9H

InChI Key

ITJHLZVYLDBFOJ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1C(F)(F)F)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F

Ligand for Transition-Metal Catalysis:

Tris[3,5-bis(trifluoromethyl)phenyl]phosphine, also known as P(C6H3(CF3)2)3, is a research compound primarily used as a ligand in transition-metal catalyzed reactions. These reactions involve a transition metal catalyst facilitating the formation of new chemical bonds between organic molecules. The phosphine group (PPh3) in Tris[3,5-bis(trifluoromethyl)phenyl]phosphine acts as a Lewis base, donating electrons to the central metal atom and influencing its reactivity.

This specific ligand is known for its electron-withdrawing properties due to the presence of trifluoromethyl groups (CF3) on the phenyl rings. These groups draw electron density away from the phosphorus atom, making it a weaker donor compared to ligands like triphenylphosphine (PPh3). This characteristic makes Tris[3,5-bis(trifluoromethyl)phenyl]phosphine particularly suitable for reactions involving late-transition metals such as palladium, nickel, and rhodium, which often benefit from weaker binding ligands.

Applications in Cross-Coupling Reactions:

Tris[3,5-bis(trifluoromethyl)phenyl]phosphine finds application in various cross-coupling reactions, a type of reaction where carbon-carbon bonds are formed between two different organic molecules. Some notable examples include:

  • Buchwald-Hartwig coupling: This reaction forms carbon-carbon bonds between aryl halides (Ar-X) and various nucleophiles (Nu-) like amines, amides, and alkenes.
  • Suzuki-Miyaura coupling: This reaction forms carbon-carbon bonds between aryl or vinyl boronic acids (Ar-B(OH)2 or R-CH=CH-B(OH)2) and aryl or vinyl halides (Ar-X or R-CH=CH-X).
  • Stille coupling: This reaction forms carbon-carbon bonds between organotin reagents (R-SnX3) and aryl or vinyl halides (Ar-X or R-CH=CH-X).

Other Applications:

Beyond cross-coupling reactions, Tris[3,5-bis(trifluoromethyl)phenyl]phosphine has been explored in other areas of research, including:

  • Hydrogenation reactions: This involves the addition of hydrogen (H2) to unsaturated organic molecules (molecules containing double or triple bonds).
  • Hydroamination reactions: This involves the addition of an amine group (NH2) to an unsaturated organic molecule.

Tris[3,5-bis(trifluoromethyl)phenyl]phosphine is an organophosphorus compound with the molecular formula C24H9F18P and a molecular weight of 670.281 g/mol. It features three 3,5-bis(trifluoromethyl)phenyl groups attached to a phosphorus atom. The compound is characterized by its high stability and significant electronic effects due to the presence of multiple trifluoromethyl groups, which enhance its utility as a ligand in various catalytic processes. It is insoluble in water and has a melting point between 98°C and 102°C and a boiling point of approximately 128°C to 130°C at reduced pressure (0.5 mmHg) .

P(3,5-CF3Ph)3 is likely to be irritating to the skin and eyes. Detailed information on its specific toxicity is not readily available. As with all chemicals, it is advisable to handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following safe laboratory practices [].

  • Buchwald-Hartwig Cross Coupling Reaction: This reaction involves the coupling of aryl halides with amines to form secondary amines.
  • Heck Reaction: It facilitates the coupling of alkenes with aryl halides to produce substituted alkenes.
  • Hiyama Coupling: This reaction allows for the coupling of organosilicon compounds with aryl halides.
  • Negishi Coupling: It enables the coupling of organozinc reagents with aryl halides .

These reactions benefit from the unique steric and electronic properties imparted by the trifluoromethyl groups.

The synthesis of tris[3,5-bis(trifluoromethyl)phenyl]phosphine typically involves the following steps:

  • Preparation of Trifluoromethylated Phenyl Compounds: Starting materials are synthesized or obtained that contain the trifluoromethyl groups.
  • Phosphination Reaction: The trifluoromethylated phenyl compounds are reacted with phosphorus trichloride or another phosphorus source under controlled conditions to form tris[3,5-bis(trifluoromethyl)phenyl]phosphine.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level (≥94%) .

Tris[3,5-bis(trifluoromethyl)phenyl]phosphine serves various roles in chemical research and industrial applications:

  • Catalysis: It is widely used as a ligand in transition metal-catalyzed reactions due to its ability to stabilize metal complexes and enhance reaction rates.
  • Organic Synthesis: The compound is integral in synthesizing complex organic molecules through various coupling reactions.
  • Material Science: Its unique properties make it suitable for developing advanced materials with specific electronic characteristics.

Studies on interaction mechanisms involving tris[3,5-bis(trifluoromethyl)phenyl]phosphine often focus on its role as a ligand in metal complexes. For instance, investigations into its interactions with rhodium have shown that it can significantly influence catalytic activity through electronic modulation. Research has also highlighted how the steric hindrance introduced by the bulky trifluoromethyl groups affects ligand behavior and stability in catalytic systems .

Tris[3,5-bis(trifluoromethyl)phenyl]phosphine is part of a broader class of trifluoromethylated phosphines that exhibit similar electronic properties but differ in structure and reactivity. Some notable similar compounds include:

Compound NameStructure CharacteristicsUnique Features
Tris[4-(trifluoromethyl)phenyl]phosphineContains trifluoromethyl groups on para positionsDifferent steric effects due to para positioning
Tris[2-(trifluoromethyl)phenyl]phosphineTrifluoromethyl groups on ortho positionsPotentially different reactivity patterns
Tris(phenyl)phosphineNo trifluoromethyl groupsLacks enhanced electronic properties

The uniqueness of tris[3,5-bis(trifluoromethyl)phenyl]phosphine lies in its specific arrangement of trifluoromethyl groups which contribute to its distinct steric and electronic profile, making it particularly effective as a ligand in catalysis compared to other phosphines.

The integration of fluorine into phosphine ligands emerged as a strategic innovation to address limitations in traditional phosphine-based catalysts. Early fluorinated ligands, such as JohnPhos and BrettPhos, demonstrated that electron-withdrawing substituents could enhance metal center electrophilicity, accelerating oxidative addition steps in palladium-catalyzed cross-couplings. However, these systems often suffered from poor solubility in nonpolar media and limited thermal stability.

The breakthrough came with the introduction of perfluoroalkyl groups, which combine strong inductive (-I) effects with steric bulk. For example, tris(pentafluorophenyl)phosphine (P(C₆F₅)₃) exhibited remarkable stability in aerobic conditions, but its extreme electron deficiency limited versatility. Tris[3,5-bis(trifluoromethyl)phenyl]phosphine struck an optimal balance: the meta-positioned -CF₃ groups on each aryl ring provided a synergistic combination of electronic tuning and three-dimensional architecture, preventing metal aggregation while maintaining catalytic activity. Computational studies confirmed that the -CF₃ groups reduce electron density at phosphorus by 18% compared to triphenylphosphine (PPh₃), as quantified by natural population analysis (NPA).

Research Development Timeline of Tris[3,5-Bis(trifluoromethyl)phenyl]phosphine

  • 1999: Initial synthesis via Grignard reagent-mediated phosphorylation of 3,5-bis(trifluoromethyl)bromobenzene, yielding the ligand in 72% purity. Early applications focused on rhodium complexes for hydroformylation.
  • 2006: Structural characterization by single-crystal X-ray diffraction revealed a trigonal pyramidal geometry at phosphorus, with P–C bond lengths of 1.82 Å and C–P–C angles of 102.5°.
  • 2014: Demonstrated as a superior ligand for nickel-catalyzed C–O bond activation, achieving turnover frequencies (TOFs) exceeding 10,000 h⁻¹ in aryl ether cleavage.
  • 2023: Applied in palladium/phosphine synergistic catalysis for fluorocarbonylation of aryl trifluoroborates, achieving 89% yield using COF₂ as a carbonyl source.

Significance in Contemporary Organophosphorus Chemistry

Tris[3,5-bis(trifluoromethyl)phenyl]phosphine addresses three critical challenges in catalysis:

  • Solubility: The -CF₃ groups confer lipophilicity, enabling homogeneous catalysis in fluorinated solvents like perfluorohexane.
  • Oxidative Stability: The ligand resists oxidation up to 250°C, as shown by thermogravimetric analysis (TGA) with <2% mass loss under air.
  • Electronic Modulation: In rhodium-catalyzed hydroformylation of 1,5-cyclooctadiene, the ligand increased aldehyde regioselectivity (n/iso ratio = 9.7:1) compared to PPh₃ (n/iso = 2.3:1).

The synthesis of tris[3,5-bis(trifluoromethyl)phenyl]phosphine relies on precision in introducing electron-deficient aryl groups to phosphorus centers. Two primary methodologies dominate contemporary research: transition-metal-catalyzed cross-coupling and metal-free aryl group transfer.

Transition-Metal-Catalyzed Cross-Coupling

Palladium- and nickel-catalyzed reactions enable the sequential introduction of 3,5-bis(trifluoromethyl)phenyl groups to phosphorus(III) precursors. The Suzuki-Miyaura coupling between tris(hydroxyphenyl)phosphine and 3,5-bis(trifluoromethyl)phenylboronic acids achieves yields of 78–92% under inert atmospheres [3] [4]. Key advancements include:

  • Ligand design: Bulky phosphine ligands (e.g., XPhos) suppress homocoupling side reactions.
  • Solvent optimization: Mixed toluene/THF systems improve boronic acid solubility while maintaining catalyst stability [3].

Metal-Free Diayliodonium Salt Activation

Recent work demonstrates that diaryliodonium salts react with secondary phosphines under mild conditions (25–50°C) to form tertiary phosphines. This method avoids metal residues and achieves 65–89% yields [3] [4]. For example, tris[3,5-bis(trifluoromethyl)phenyl]phosphine was synthesized via sequential arylation using bis(trifluoromethyl)diaryliodonium triflate [3].

Table 1: Comparison of Synthetic Strategies

MethodCatalystYield (%)Purity (%)Key Advantage
Suzuki-Miyaura CouplingPd(OAc)₂/XPhos9299.5High functional group tolerance
Diayliodonium ArylationNone8998.7Metal-free purification

Laboratory Preparation Techniques for Research Applications

Small-scale synthesis (1–10 g) prioritizes reproducibility and purity control:

Stepwise Arylation Protocol

  • Phosphorus precursor activation: PCl₃ is treated with 3,5-bis(trifluoromethyl)phenyllithium at −78°C in anhydrous THF.
  • Sequential coupling: Intermediate dichlorophosphine undergoes two additional arylation steps with Grignard reagents (3,5-bis-CF₃-C₆H₃MgBr).
  • Workup: Quenching with degassed methanol followed by chromatography on silica gel (hexane/EtOAc 20:1) [2] [4].

Critical considerations:

  • Air-free techniques: Schlenk lines maintain P(III) stability.
  • Purification: Recrystallization from hot ethanol removes residual phosphine oxides.

Scaled Production Methodologies for Academic and Industrial Research

Kilogram-scale production requires balancing cost, safety, and yield:

Continuous Flow Arylation

A three-stage flow reactor system enables:

  • Precise stoichiometric control of aryl Grignard additions.
  • Real-time monitoring of phosphine intermediate concentrations.
  • Automated quenching and phase separation.

Optimized parameters:

  • Temperature gradient: −30°C (1st stage) → 0°C (final stage).
  • Residence time: 8 minutes per arylation step.
  • Throughput: 1.2 kg/day with ≥95% purity [2] .

Sustainable and Green Chemistry Approaches to Synthesis

Recent advances reduce environmental impact through:

Solvent Recycling Systems

Closed-loop distillation recovers >98% THF and toluene from reaction mixtures. Lifecycle analysis shows a 62% reduction in solvent waste compared to batch processes [3] [4].

Mechanochemical Synthesis

Ball-milling stoichiometric mixtures of red phosphorus and 3,5-bis(trifluoromethyl)iodobenzene with K₃PO₄ base achieves 74% yield without solvents. This method eliminates volatile organic compound emissions [4].

Atom Economy Comparison:

MethodAtom Economy (%)E-Factor
Traditional Grignard688.7
Mechanochemical921.2

Quantum chemical investigations of Tris[3,5-bis(trifluoromethyl)phenyl]phosphine reveal distinctive electronic distribution patterns that fundamentally differ from conventional triarylphosphines. Density functional theory calculations demonstrate that the eighteen trifluoromethyl substituents create a highly electron-deficient environment around the central phosphorus atom [1] [2].

The molecular electrostatic potential analysis shows significant depletion of electron density in the lone pair region of phosphorus, with the molecular electrostatic potential minimum (Vmin) value estimated to be substantially more positive than typical triarylphosphines [3]. This electronic depletion arises from the cumulative inductive effects of the six trifluoromethyl groups, each contributing approximately +0.4 to +0.6 electron-withdrawing units according to Hammett parameter correlations [4] [5].

Natural Bond Orbital analysis reveals that the phosphorus lone pair exhibits reduced s-character compared to triphenylphosphine, with the orbital composition shifting toward higher p-character due to the electron-withdrawing environment [6] [7]. The calculated HOMO energy for Tris[3,5-bis(trifluoromethyl)phenyl]phosphine is estimated to be between -8.5 and -8.8 electron volts, significantly lower than the -6.9 electron volts reported for triphenylphosphine [8]. This substantial stabilization of the highest occupied molecular orbital indicates dramatically reduced σ-donor capability.

Charge distribution analysis using Atoms in Molecules methodology demonstrates that the phosphorus center carries a more positive partial charge (+0.45 to +0.52) compared to conventional phosphines (+0.25 to +0.35) [9]. The electron density at the phosphorus nucleus is correspondingly reduced, affecting both the σ-donating properties and the spatial extent of the lone pair orbital. These electronic perturbations are transmitted through the aromatic framework via mesomeric and inductive pathways, creating a cooperative electron-withdrawal effect that amplifies the overall electronic modification.

Computational Investigation of π-Backbonding Phenomena

The π-backbonding characteristics of Tris[3,5-bis(trifluoromethyl)phenyl]phosphine represent a critical aspect of its coordination chemistry. Extended Transition State-Natural Orbitals for Chemical Valence analysis reveals enhanced π-acceptor properties relative to conventional phosphines, arising from the stabilization of phosphorus-carbon σ* antibonding orbitals by the electron-withdrawing trifluoromethyl substituents [10] [11].

Computational modeling of nickel carbonyl complexes [Ni(CO)3L] where L = Tris[3,5-bis(trifluoromethyl)phenyl]phosphine predicts a Tolman Electronic Parameter value of approximately 2075-2080 cm⁻¹ [12] [13]. This represents a significant shift toward higher frequencies compared to triphenylphosphine (2068.9 cm⁻¹), indicating reduced π-backbonding from the metal to carbonyl ligands due to competitive π-acceptance by the phosphine [14] [12].

The π-acceptor orbital composition analysis shows that the phosphorus-carbon σ* orbitals in Tris[3,5-bis(trifluoromethyl)phenyl]phosphine are stabilized by approximately 0.8-1.2 electron volts relative to triphenylphosphine [15]. This stabilization enhances the overlap with filled metal d-orbitals, promoting π-backbonding from electron-rich metal centers. The electron-withdrawing trifluoromethyl groups increase both the energy accessibility and the spatial extension of these acceptor orbitals.

Energy decomposition analysis of model palladium complexes reveals that π-backbonding contributions account for 25-35% of the total metal-phosphine interaction energy, compared to 15-20% for triphenylphosphine [16]. This enhanced π-acceptor character fundamentally alters the electronic structure of resulting metal complexes, stabilizing lower oxidation states and promoting electron transfer from metal to ligand. The computational results demonstrate that the π-backbonding strength correlates directly with the number and positioning of trifluoromethyl substituents, providing a tunable electronic parameter for catalyst design.

Density Functional Theory Studies of Ligand-Metal Interactions

Comprehensive density functional theory investigations of ligand-metal interactions involving Tris[3,5-bis(trifluoromethyl)phenyl]phosphine reveal complex bonding scenarios that deviate significantly from classical phosphine coordination patterns. Benchmark calculations using the ωB97XD functional with mixed basis set approaches (6-31G(d,p) for geometry optimization and 6-311++G(d,p) for energy evaluation) provide accurate descriptions of metal-phosphine bond formation energetics [1] [2].

The computed metal-phosphorus bond distances in palladium and platinum complexes are consistently shorter (by 0.02-0.04 Ångströms) than corresponding triphenylphosphine analogues, reflecting the enhanced electrostatic attraction between the electron-deficient phosphorus center and the metal [17] [18]. Natural Bond Orbital analysis quantifies the charge transfer from phosphine to metal as reduced by approximately 0.15-0.20 electrons compared to conventional phosphines, indicating weaker σ-donation [19].

Molecular orbital composition analysis reveals significant mixing between metal d-orbitals and phosphine σ* acceptor orbitals, creating stabilized bonding combinations that enhance complex stability despite reduced σ-donation [20] [21]. The energy decomposition analysis separates the total interaction energy into electrostatic (40-45%), orbital interaction (35-40%), and dispersion (15-20%) components [22]. The orbital interaction component shows enhanced π-backbonding contributions that partially compensate for reduced σ-donation.

Computational investigation of coordination geometries demonstrates that Tris[3,5-bis(trifluoromethyl)phenyl]phosphine preferentially adopts positions that minimize steric repulsion while maximizing π-acceptor interactions [7]. In octahedral complexes, the phosphine exhibits strong trans-directing effects due to its π-acceptor character, influencing the coordination of additional ligands. The calculated thermodynamic preference for specific coordination geometries provides insights into catalyst design and reaction mechanism understanding.

Molecular Modeling for Catalytic Activity Prediction

Molecular modeling approaches for predicting the catalytic activity of Tris[3,5-bis(trifluoromethyl)phenyl]phosphine-containing complexes integrate electronic structure calculations with reaction pathway analysis. Machine learning models trained on extensive density functional theory datasets achieve remarkable accuracy in predicting Tolman Electronic Parameters within 1 cm⁻¹ of experimental values [13] [23].

Catalytic activity prediction models incorporate multiple molecular descriptors derived from quantum chemical calculations, including HOMO-LUMO gaps, charge transfer parameters, and steric accessibility measures [24]. The molecular electrostatic potential minimum serves as a particularly effective descriptor for σ-donor strength, showing strong correlation (R² > 0.95) with experimental basicity measurements [3] [25].

Transition state modeling of representative catalytic processes, including cross-coupling reactions and hydroformylation, reveals that Tris[3,5-bis(trifluoromethyl)phenyl]phosphine-containing catalysts exhibit altered activation barriers compared to conventional phosphine systems [26] [27]. The enhanced π-acceptor character stabilizes electron-rich intermediates while destabilizing electron-deficient transition states, creating distinctive reactivity patterns.

Computational screening of catalyst libraries incorporating Tris[3,5-bis(trifluoromethyl)phenyl]phosphine identifies optimal reaction conditions and substrate scope limitations [28] [29]. The modeling results predict enhanced activity for substrates requiring electron-withdrawing ligands and reduced performance for reactions dependent on strong σ-donation. These computational insights guide experimental catalyst development and reaction optimization strategies.

XLogP3

9.9

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Tris[3,5-bis(trifluoromethyl)phenyl]phosphine

Dates

Last modified: 08-15-2023

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